molecular formula C10H9NO B1361508 4-Methylquinolin-6-ol CAS No. 5429-01-6

4-Methylquinolin-6-ol

Cat. No. B1361508
CAS RN: 5429-01-6
M. Wt: 159.18 g/mol
InChI Key: YSCLQXFVKXKSMU-UHFFFAOYSA-N
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Description

4-Methylquinolin-6-ol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 159.18 and a molecular formula of C10H9NO .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Methylquinolin-6-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name is 4-methylquinolin-6-ol .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold .


Physical And Chemical Properties Analysis

4-Methylquinolin-6-ol has a density of 1.2±0.1 g/cm³, a boiling point of 321.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 48.9±0.3 cm³, and it has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Antioxidant Activity

Quinoline derivatives, including 4-Methylquinolin-6-ol, have been found to exhibit pronounced antioxidant activity . This activity is determined by the rate of the reaction between OH radicals and quinoline derivatives, and it strongly depends on the structural features of the compounds .

Fluorescence Probes

Quinoline derivatives can be used as fluorescence probes . The quantum yields of these compounds are determined to reveal their potential application as fluorescence probes . The photophysical properties such as UV-Vis absorption and fluorescence maxima, and Stokes shift are also reported .

Antimicrobial Activity

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Certain quinoline derivatives have shown significant antitumor activity . For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated significant antitumor activity with IC 50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines .

Antiviral Properties

Quinoline derivatives have been found to exhibit antiviral properties . They are used extensively in the treatment of various infections .

Anti-inflammatory Effects

Quinoline derivatives are known to exhibit anti-inflammatory effects . They are used in the treatment of various inflammatory conditions .

Anticonvulsant Properties

Quinoline derivatives have been found to exhibit anticonvulsant properties . They are used in the treatment of various neurological conditions .

Antidepressant Properties

Quinoline derivatives have been found to exhibit antidepressant properties . They are used in the treatment of various mental health conditions .

Safety And Hazards

The safety data sheet for 4-Methylquinolin-6-ol indicates that it has a signal word of “Warning” and hazard statements H302 and H319 . Precautionary measures include P305+P351+P338 .

Future Directions

While the specific future directions for 4-Methylquinolin-6-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of many research reports due to their versatile applications in various fields . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

4-methylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCLQXFVKXKSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279599
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinolin-6-ol

CAS RN

5429-01-6
Record name NSC13344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxyaniline (1 g. 9.1 mmol.) in acetic acid (10 ml), activated silferc (1.46 g. ferric chloride 9.1 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.70 g, 10.1 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.24 g. 9.1 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 65%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
9.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wąsińska-Kałwa, M Giurg, PJ Boratyński… - Tetrahedron, 2018 - Elsevier
An oxidative cross-coupling strategy for quinoline ring annulation in Cinchona alkaloids has been developed. Key-reaction optimization by changing oxidants and adjusting the …
Number of citations: 2 www.sciencedirect.com

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